molecular formula C20H18N6O2 B11210883 4-methoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

4-methoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B11210883
M. Wt: 374.4 g/mol
InChI Key: XYTWTZPCPOYLSP-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methylphenyl group at position 1 and a 4-methoxybenzohydrazide moiety at position 2. This structure combines a heterocyclic scaffold known for pharmacological relevance with a hydrazide functional group, which is often associated with bioactivity such as antimicrobial or anti-inflammatory effects .

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

4-methoxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

InChI

InChI=1S/C20H18N6O2/c1-13-3-7-15(8-4-13)26-19-17(11-23-26)18(21-12-22-19)24-25-20(27)14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H,25,27)(H,21,22,24)

InChI Key

XYTWTZPCPOYLSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps. One common method is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of an organic azide and a terminal alkyne in the presence of a copper(I) catalyst . The reaction conditions often include the use of ultrasonic waves to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Hydrazide Moiety

The hydrazide group is a critical site for structural diversity. Key analogs include:

  • N'-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide (MW: ~363.42 g/mol*): Incorporates a cyclohexane ring, which may enhance steric bulk and influence solubility .
  • 4-Hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS: 869073-23-4): Substitutes methoxy with a hydroxyl group, increasing polarity and hydrogen-bonding capacity .

Table 1: Hydrazide Substituent Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxybenzoyl ~378.40* Moderate polarity, electron-donating group
3-Phenylpropanehydrazide analog 3-Phenylpropane 372.43 Increased lipophilicity
Cyclohexanecarbohydrazide analog Cyclohexane ~363.42* Enhanced steric hindrance
4-Hydroxybenzohydrazide analog 4-Hydroxybenzoyl ~364.38* Higher polarity, H-bond donor

*Calculated based on molecular formula.

Modifications on the Pyrazolo[3,4-d]Pyrimidine Core

Variations at position 1 of the pyrazolo[3,4-d]pyrimidine core impact electronic and steric properties:

  • N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide (CAS: 881073-25-2): Introduces a chloro group at the 3-position of the phenyl ring, which may enhance electrophilicity and binding affinity to hydrophobic pockets .

Physicochemical Properties

  • Melting Points : Analogs with nitro groups (e.g., compound 1r in ) exhibit high melting points (~360°C) due to strong intermolecular interactions, whereas methoxy-substituted compounds may have lower melting points .
  • Solubility: The 4-methoxy group likely improves aqueous solubility compared to non-polar analogs like the cyclohexanecarbohydrazide derivative .

Structure-Activity Relationship (SAR) Analysis

  • Electron-Donating Groups : Methoxy and hydroxy substituents may enhance binding to polar targets (e.g., enzymes) versus chloro or nitro groups, which favor hydrophobic interactions .
  • Steric Effects : Bulky substituents (e.g., cyclohexane) could reduce bioavailability but improve selectivity for specific receptors .

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